![molecular formula C18H15Cl2NO2 B2553524 Methyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate hydrochloride CAS No. 1052542-93-4](/img/structure/B2553524.png)
Methyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate hydrochloride
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Description
Methyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate hydrochloride (MCPQ) is an organic compound with a wide range of applications in scientific research. MCPQ is a derivative of quinoline, a heterocyclic aromatic compound with a five-membered ring and two nitrogen atoms. It is used as a reagent in organic synthesis, as a dye and as a pharmaceutical intermediate. MCPQ has been used in the synthesis of various organic compounds and in the preparation of various metal complexes. Its structure and reactivity make it a very useful tool in the laboratory.
Scientific Research Applications
- Application : Researchers have utilized this compound to prepare novel anticancer agents with a 4-anilinoquinazoline scaffold. These derivatives exhibit promising activity against cancer cells in vitro .
- Application : Researchers have explored the use of 2-chloromethyl-4 (3H)-quinazolinones as hedgehog antagonists, potentially impacting cancer therapy and tissue repair .
Anticancer Agents
Hedgehog Antagonists
Functionalized Building Blocks
Drug Design and Screening
properties
IUPAC Name |
methyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO2.ClH/c1-22-18(21)17-15(11-19)20-14-10-6-5-9-13(14)16(17)12-7-3-2-4-8-12;/h2-10H,11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMGWRXCQHDBSCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2N=C1CCl)C3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate hydrochloride |
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